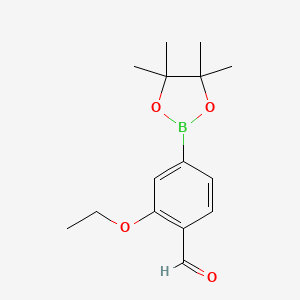
2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is a boronic ester compound . It has a molecular weight of 276.14 .
Synthesis Analysis
The synthesis of similar compounds involves substitution reactions . For instance, “2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is used in the synthesis of novel copolymers .Molecular Structure Analysis
The molecular structure of “2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” can be represented by the formula C15H21BO4 .Scientific Research Applications
Organic Pollutant Treatment
Enzymatic approaches have gained attention for the treatment of various organic pollutants in wastewater from industries. Some recalcitrant compounds, which are difficult to degrade, have been efficiently transformed by enzymes in the presence of certain redox mediators. This method enhances the range of substrates and the efficiency of degradation for these recalcitrant compounds. The enzymes utilized for this purpose include laccases, lignin peroxidases, manganese peroxidases, and others. This approach is anticipated to play a crucial role in the future for the remediation of aromatic compounds present in industrial effluents (Husain & Husain, 2007).
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) have attracted research interest due to water scarcity and the accumulation of recalcitrant compounds in the environment. These processes have been employed to treat various compounds, including acetaminophen, from aqueous media, leading to diverse kinetics, mechanisms, and by-products. The review collates and summarizes information on by-products, their biotoxicity, and proposed degradation pathways, providing a comprehensive understanding of the degradation of compounds by AOP systems (Qutob et al., 2022).
Thermoelectric Material Development
Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) is regarded as one of the most successful organic thermoelectric materials. Various treatment methods have been developed to enhance its thermoelectric performance, such as pre-treatments and post-treatments with polar organic solvents, non-ionic surfactant polymers, acids, alkalis, and reducing agents. The review provides a comprehensive summary of these methods and their impact on the thermoelectric enhancement of PEDOT:PSS (Zhu et al., 2017).
Safety and Hazards
properties
IUPAC Name |
2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-6-18-13-9-12(8-7-11(13)10-17)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNPKEBRCYYSHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2421413.png)
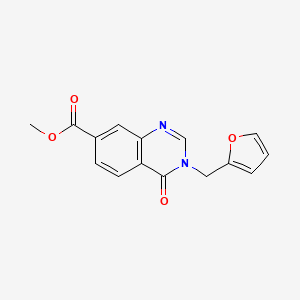
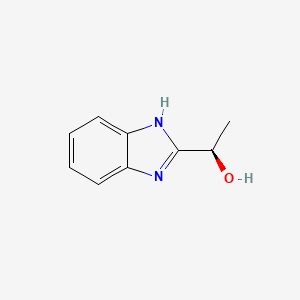
![ethyl N-[(E)-2-cyano-3-(4-fluoroanilino)-2-propenoyl]carbamate](/img/structure/B2421417.png)
![(4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2421418.png)
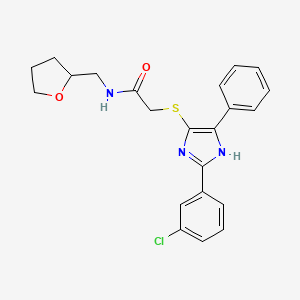

![[4-[(Z)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenyl] benzoate](/img/structure/B2421423.png)
![N-(4-ethylphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B2421424.png)
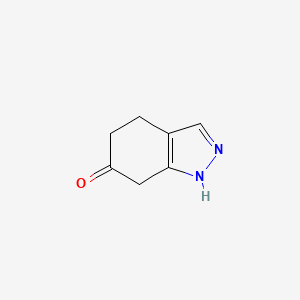
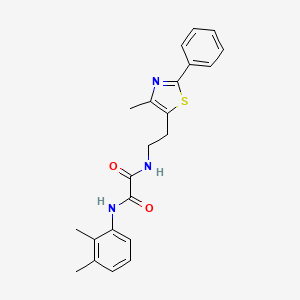
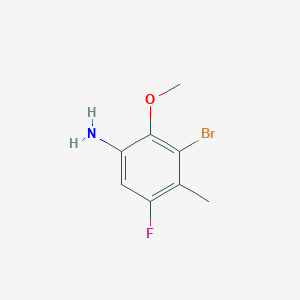
![7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one](/img/structure/B2421434.png)
![N-(4-ethylphenyl)-2-[3-(3-methylbutyl)-4-oxopteridin-2-yl]sulfanylacetamide](/img/structure/B2421436.png)